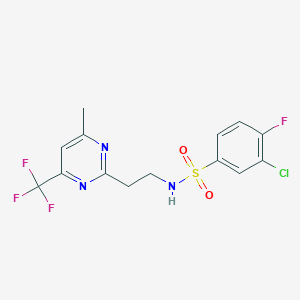

3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H12ClF4N3O2S and its molecular weight is 397.77. The purity is usually 95%.

BenchChem offers high-quality 3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide:

Herbicide Development

This compound, also known as saflufenacil, is widely used in the development of herbicides. It functions by inhibiting protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll production in plants. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage and ultimately plant death . Saflufenacil is effective against a broad spectrum of weeds, making it valuable in agricultural weed management.

Agricultural Research

In agricultural research, saflufenacil is studied for its potential to improve crop yields by effectively managing weed populations. Researchers explore its application in various crops, including soybeans, corn, and wheat, to determine optimal usage rates and application timings . Studies also focus on its environmental impact, ensuring it is safe for non-target organisms and does not persist in the soil.

Environmental Toxicology

Saflufenacil’s environmental fate and behavior are critical areas of research. Scientists investigate its degradation pathways, persistence in different soil types, and potential to leach into groundwater . Understanding these factors helps in assessing the environmental risks associated with its use and developing guidelines for safe application.

Resistance Management

With the increasing issue of herbicide resistance, saflufenacil is studied for its role in resistance management strategies. Researchers examine its effectiveness against herbicide-resistant weed populations and its potential to be used in combination with other herbicides to delay the development of resistance . This research is crucial for sustainable weed management practices.

Pharmaceutical Research

Beyond its agricultural applications, the chemical structure of saflufenacil is of interest in pharmaceutical research. Its sulfonamide group is a common motif in drug design, and researchers explore its potential as a scaffold for developing new therapeutic agents . Studies focus on modifying its structure to enhance biological activity and reduce toxicity.

Analytical Chemistry

In analytical chemistry, saflufenacil is used as a standard for developing and validating analytical methods. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) utilize saflufenacil to ensure accuracy and precision in detecting and quantifying similar compounds in various matrices . This application is essential for quality control in both agricultural and pharmaceutical industries.

Biochemical Studies

Saflufenacil is also employed in biochemical studies to understand the mechanisms of enzyme inhibition. Researchers use it to study the structure-activity relationships of PPO inhibitors, providing insights into how these compounds interact with their target enzymes . This knowledge aids in the design of more effective and selective inhibitors.

Toxicological Assessments

Toxicological assessments of saflufenacil are conducted to evaluate its safety profile. These studies include acute and chronic toxicity tests, carcinogenicity, and reproductive toxicity evaluations . The data generated from these assessments are crucial for regulatory approvals and ensuring the safe use of saflufenacil in various applications.

Mecanismo De Acción

Target of Action

Compounds with similar structures are often designed to target specific enzymes or receptors in the body. The trifluoromethyl group, for example, is commonly used in medicinal chemistry due to its ability to form strong bonds with proteins, potentially increasing the potency and selectivity of the drug .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. For example, the presence of the trifluoromethyl group could potentially affect the compound’s metabolic stability .

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF4N3O2S/c1-8-6-12(14(17,18)19)22-13(21-8)4-5-20-25(23,24)9-2-3-11(16)10(15)7-9/h2-3,6-7,20H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVAAFPGXJORIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF4N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyclohex-3-en-1-yl-2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2511809.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2511813.png)

![3-[(2,5-Dichlorothiophen-3-yl)methylamino]-2,2-difluoropropanoic acid;hydrochloride](/img/structure/B2511816.png)

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)

![2-[(3-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2511821.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2511822.png)

![N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide](/img/structure/B2511823.png)

![Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2511825.png)